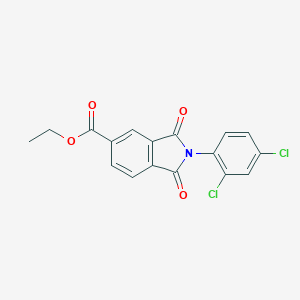
Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of a 2,4-dichlorophenyl group attached to an isoindole ring, which is further substituted with an ethyl ester group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the condensation of 2,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as toluene or xylene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:
Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-3-carboxylate: Similar structure but with a different substitution pattern.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(2,4-Dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their functional groups and substitution patterns.
Propiedades
Fórmula molecular |
C17H11Cl2NO4 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C17H11Cl2NO4/c1-2-24-17(23)9-3-5-11-12(7-9)16(22)20(15(11)21)14-6-4-10(18)8-13(14)19/h3-8H,2H2,1H3 |
Clave InChI |
FICGJZMIVYGCPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


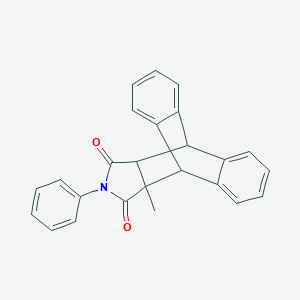
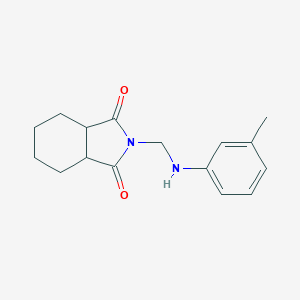
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B342262.png)

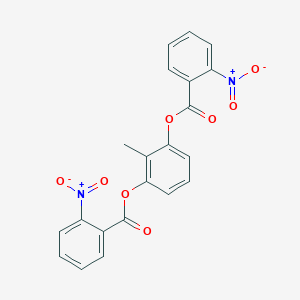
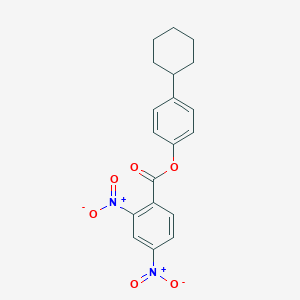
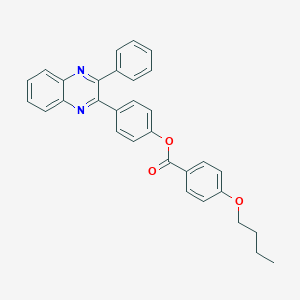
![N-[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B342273.png)
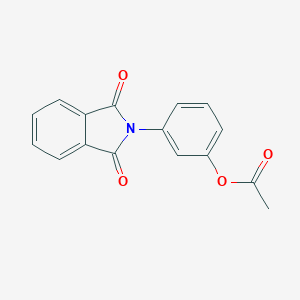

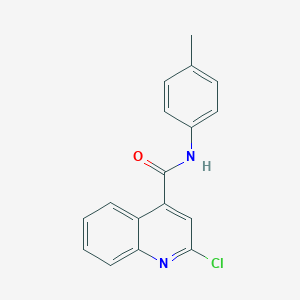
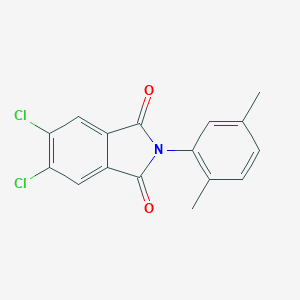
![4,5-Dichloro-2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid](/img/structure/B342285.png)

